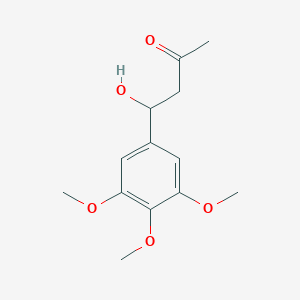
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- is a chemical compound that features a 3,4,5-trimethoxyphenyl group attached to a 4-hydroxy-2-butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable ketone precursor under basic conditions. One common method includes the use of hydroxylamine hydrochloride and sodium acetate in ethanol to form the oxime, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-oxo-2-butanone, 4-(3,4,5-trimethoxyphenyl)-
Reduction: 4-hydroxy-2-butanol, 4-(3,4,5-trimethoxyphenyl)-
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of trimethoxyphenyl derivatives, which have shown potential as anti-cancer, anti-fungal, and anti-bacterial agents.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which are involved in cell division and stress responses . This inhibition can lead to the disruption of cellular processes, making the compound effective in anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: Similar structure but with a single methoxy group.
4-Hydroxy-2-butanone: Lacks the trimethoxyphenyl group.
3-Hydroxy-4-phenylbutan-2-one: Contains a phenyl group instead of a trimethoxyphenyl group.
Uniqueness
2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts significant biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
208641-46-7 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-hydroxy-4-(3,4,5-trimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O5/c1-8(14)5-10(15)9-6-11(16-2)13(18-4)12(7-9)17-3/h6-7,10,15H,5H2,1-4H3 |
InChI Key |
KDGXMZLPKSMTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















